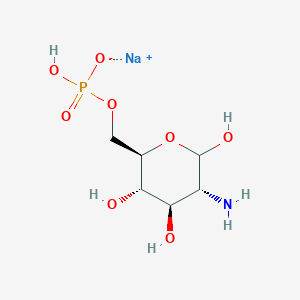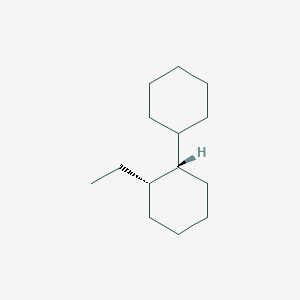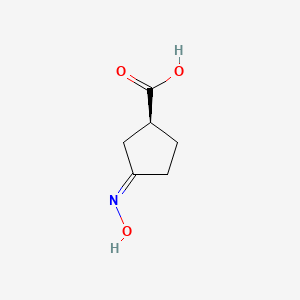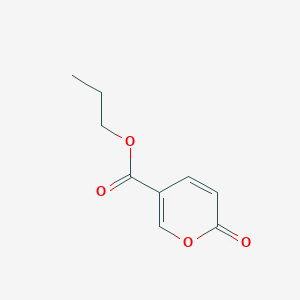
propyl 2-oxo-2H-pyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester (9ci) is a chemical compound with the molecular formula C8H8O4. It is a derivative of 2H-pyran-5-carboxylic acid, 2-oxo-, where the carboxylic acid group is esterified with a propyl group. This compound is known for its unique structure, which includes a pyran ring fused with a carboxylic acid ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester typically involves the esterification of 2H-pyran-5-carboxylic acid, 2-oxo- with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure may also play a role in its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-5-carboxylic acid, 2-oxo-: The parent compound without the ester group.
2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester: A similar ester derivative with a methyl group instead of a propyl group.
Coumalic acid: Another derivative of 2H-pyran-5-carboxylic acid with different functional groups.
Uniqueness
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The propyl ester group provides different steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
propyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3 |
Clave InChI |
DLBGDAKARSJMGD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=COC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


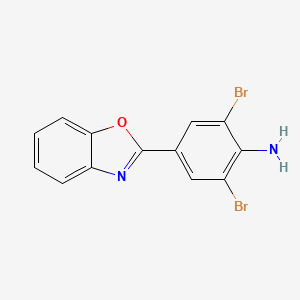
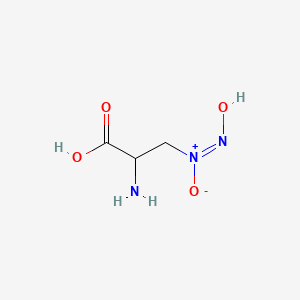
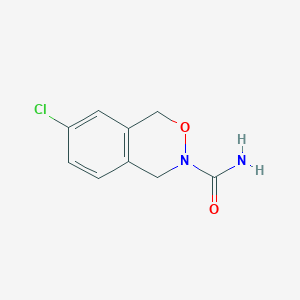
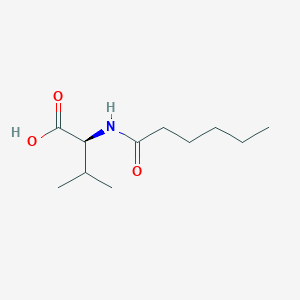
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
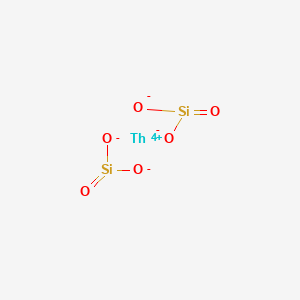

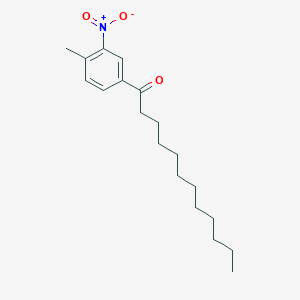
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
